(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one
Overview
Description
(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one is an organic compound that features a furan ring, a piperidine ring, and a propenone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one can be approached through various synthetic routes. One common method involves the condensation of a furan derivative with a piperidine derivative under basic conditions. The reaction typically requires a catalyst such as a base (e.g., sodium hydroxide) and is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group in the piperidine ring can undergo oxidation to form a carboxylic acid.
Reduction: The propenone moiety can be reduced to a saturated ketone.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a saturated ketone.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a building block for advanced materials.
Mechanism of Action
The mechanism by which (2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one exerts its effects would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one
- This compound
Uniqueness
The unique combination of a furan ring, a piperidine ring, and a propenone moiety in this compound may confer distinct biological activities compared to other similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-10-11-3-1-7-14(9-11)13(16)6-5-12-4-2-8-17-12/h2,4-6,8,11,15H,1,3,7,9-10H2/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIUKXZCSXRNCG-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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